N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Overview
Description
This compound is a derivative of 1,3,5-triazine, which is a class of compounds known for their biological activity . They exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities . The presence of the morpholino group and methoxy group could potentially influence these properties.
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar 1,3,5-triazine derivatives have been synthesized by replacing chloride ions in cyanuric chloride . The process involves using microwave irradiation or conventional methods .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electron-donating morpholino and methoxy groups, which could decrease the positivity of the triazine ring and affect its reactivity .Scientific Research Applications
Anti-inflammatory and Analgesic Agents
Research has shown the synthesis of novel heterocyclic compounds derived from similar chemical structures, demonstrating significant anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase (COX) enzymes selectively, with some showing high COX-2 selectivity indices and promising analgesic and anti-inflammatory effects in models compared to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities
Several studies have synthesized compounds related to the chemical structure of interest, demonstrating antimicrobial activities. These include novel 1,2,4-triazole derivatives showing good to moderate activities against various microorganisms, suggesting potential applications in treating infections caused by bacteria and fungi (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Imaging Agents for Parkinson's Disease
The synthesis of [11C]HG-10-102-01, a compound structurally similar to the one of interest, has been explored as a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease. This research underscores the application of such compounds in developing diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).
Anticancer Agents
Compounds with a similar chemical structure have been investigated for their cytotoxic activities against cancer cell lines. Such research is pivotal for the development of new anticancer agents, offering insights into the therapeutic potential of these compounds in oncology (Bu, Deady, & Denny, 2000).
Gastrokinetic Agents
The development of novel benzamides as selective and potent gastrokinetic agents highlights another application. These compounds, including morpholine derivatives, have shown significant in vivo gastric emptying activity, indicating potential use in gastrointestinal motility disorders (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Future Directions
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4/c1-25-17-20-13(19-16(21-17)23-6-8-26-9-7-23)10-18-15(24)14-11-4-2-3-5-12(11)27-22-14/h2-10H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVZYSYYLFJJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=NOC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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